1,2,3,4-Pentatetraene
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1-2H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSWNZFTRPSXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C=C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925323 | |
| Record name | Pentatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12595-82-3, 21986-03-8 | |
| Record name | Carbon pentamer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012595823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Pentatetraene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021986038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,3,4 Pentatetraene and Its Derivatives
Strategies for Carbon Skeleton Assembly ofuzh.chCumulenes
The construction of the pentatetraene core relies on methods that can controllably form the contiguous sequence of four double bonds.
A notable and selective method for synthesizing 1,2,3,4-pentatetraenes involves the reaction of alkylidene carbenes with thioketenes. researchgate.netresearchgate.net This approach can be modulated to produce either the pentatetraene itself or its episulfide derivative. lookchem.com The reaction is typically conducted under phase transfer reaction conditions, where haloallenes serve as precursors to the alkylidene carbenes. lookchem.com
When thioketenes are treated with a limited amount of the carbene source (e.g., 0.5 mmol of haloallene per 1.5 mmol of thioketene), the primary products are the corresponding 1,2,3,4-pentatetraene 2-episulfides, formed in moderate yields. lookchem.com However, if an excess of the carbene source is used (e.g., 3 equivalents relative to the thioketene), the reaction proceeds further, resulting in the almost exclusive formation of the desulfurized this compound. lookchem.com This desulfurization of the intermediate thiirane (B1199164) is a key step in forming the final cumulene. uzh.ch This method is particularly valuable as it provides a useful route to a variety of substituted 1,2,3,4-pentatetraenes, which are otherwise difficult to construct. lookchem.com
| Thioketene Substrate | Carbene Source (Haloallene) | Method | Product(s) | Yield (%) |
|---|---|---|---|---|
| Di-t-butylthioketene | 1-Chloro-3,3-diphenylallene | Method A (Limited Carbene) | 1,1-Di-t-butyl-5,5-diphenyl-1,2,3,4-pentatetraene-2-episulfide | 45 |
| Di-t-butylthioketene | 1-Chloro-3,3-diphenylallene | Method A (Limited Carbene) | 1,1-Di-t-butyl-5,5-diphenyl-1,2,3,4-pentatetraene | 15 |
| Di-t-butylthioketene | 1-Chloro-3,3-diphenylallene | Method B (Excess Carbene) | 1,1-Di-t-butyl-5,5-diphenyl-1,2,3,4-pentatetraene | 85 |
| Di-t-butylthioketene | 1-Chloro-3-methyl-1,3-di-t-butylallene | Method B (Excess Carbene) | 1,1,5-Tri-t-butyl-5-methyl-1,2,3,4-pentatetraene | 75 |
General methods for the synthesis of longer cumulenes often involve elimination reactions from polyyne precursors. acs.orgthieme-connect.de The α,ω-dehydroxylation of unsaturated diols or the α,ω-dehalogenation of the corresponding dihalopolyynes are established routes for preparing cumulenes with an odd number of double bonds, such as researchgate.net- and rsc.orgcumulenes. thieme-connect.de For example, hexa-2,4-diyne-1,6-diols can be reduced using reagents like tin(II) chloride or chromium(II) chloride to yield hexapentaenes ( rsc.orgcumulenes). thieme-connect.de
This strategy can be conceptually applied to the synthesis of uzh.chcumulenes like this compound. The theoretical precursor would be a substituted penta-1,4-diyne-3-ol or a related polyyne diol. A two-step protocol, analogous to one used for tetraalkylhexapentaenes, could be envisioned: first, the precursor diol is halogenated (e.g., brominated with phosphorus tribromide), and the resulting dihalide is subsequently reduced with activated zinc to afford the pentatetraene. thieme-connect.de
Beyond carbene additions and polyyne eliminations, other distinct methods have been successfully employed to generate the this compound skeleton.
One effective method is the flash vacuum thermolysis of a suitable precursor. rsc.orgrsc.org Specifically, the retro-Diels-Alder decomposition of a vinylallene derivative provides a direct route to the parent this compound. rsc.org This reaction yields a mixture of pentatetraene and pentadiyne, from which the target cumulene can be separated. rsc.org The parent compound was found to be surprisingly stable under these conditions, allowing for its isolation and spectral characterization. rsc.orgrsc.org
Another powerful strategy for building cumulene frameworks is the Doering–Moore–Skattebøl protocol. thieme-connect.de This method involves the reaction of a 1,1-dihalocyclopropane with an organolithium reagent. For the synthesis of a pentatetraene, the starting material would be a butatriene. The butatriene undergoes dichlorocyclopropanation to form a 1-alkenylidene-2,2-dichlorocyclopropane intermediate. Subsequent treatment of this intermediate with methyllithium (B1224462) generates the pentatetraene derivative in good yields. thieme-connect.de
| Method | Precursor | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|---|
| Flash Vacuum Thermolysis | Vinylallene derivative | High temperature, low pressure | A retro-Diels-Alder reaction eliminates a stable molecule (e.g., anthracene) to yield this compound. | rsc.org, rsc.org |
| Doering–Moore–Skattebøl Protocol | Substituted Butatriene | 1. Dichlorocarbene (from CHCl3, base) 2. Methyllithium (MeLi) | A two-step process involving cyclopropanation of the butatriene followed by rearrangement of the resulting dihalocyclopropane to form the pentatetraene. | thieme-connect.de |
Preparative Methods for Functionalized this compound Systems
The synthesis of functionalized pentatetraenes allows for the exploration of their unique reactivity and properties. Methods have been developed specifically for preparing episulfide and dithione analogues.
A facile and convenient method for the synthesis of novel this compound episulfides has been developed. lookchem.comnii.ac.jp This reaction involves the addition of an alkenylidene carbene to a thioketene. researchgate.netresearchgate.net The process is carried out under phase transfer conditions, using haloallenes as the carbene source, aqueous sodium hydroxide (B78521) as the base, and a catalyst such as methyltrioctylammonium chloride. lookchem.com This method selectively yields the corresponding this compound 2-episulfides in moderate yields. lookchem.com These episulfides are often stable, crystalline products but can undergo further thermal or photochemical reactions. researchgate.netlookchem.com The synthesis is noteworthy as it provides access to strained episulfides of higher cumulenes, which are otherwise difficult to obtain. lookchem.com
The dithione analog, this compound-1,5-dithione, has been successfully generated through pyrolytic methods. researchgate.net This highly unsaturated sulfur-containing compound can be prepared by flash pyrolysis or by 254-nm photolysis of precursors such as Meldrum's acid derivatives fused with 1,3-dithietane (B8821032) rings. researchgate.net The resulting dithione is a reactive species that has been characterized in a low-temperature argon matrix by its infrared spectrum. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
The derivatization of the π-electron framework of cumulenes is a key strategy for creating more complex molecular architectures. rsc.orgrsc.org For this compound and its analogues, these transformations primarily involve cycloaddition reactions and unique rearrangements of synthetic intermediates like episulfides. lookchem.com
Cycloaddition Reactions
Cycloaddition reactions are among the most common and powerful methods for derivatizing cumulenes. rsc.orgrsc.org The conjugated system of double bonds in this compound makes it an active participant in these reactions. It can undergo transformations such as [2+2] cycloadditions to form four-membered ring systems. The ability of the cumulene structure to stabilize the transition states facilitates these reactions, leading to the formation of complex cyclic compounds. These reactions open pathways to novel molecular scaffolds that are not easily accessible through other synthetic routes.
Reactions of this compound Episulfides
A particularly innovative strategy for enhancing molecular complexity involves the synthesis and subsequent reaction of this compound episulfides. lookchem.com These episulfide derivatives are not only precursors to pentatetraenes but are also reactive intermediates that can undergo unusual sulfur-transfer reactions and rearrangements. lookchem.comacs.org
Thermolysis or photolysis of this compound episulfides leads to the formation of novel alkenylidenethietanethiones. lookchem.com This transformation is proposed to proceed through an intermolecular sulfur transfer mechanism involving a thioxyallyl-type diradical intermediate. lookchem.com This reaction provides a unique route to complex sulfur-containing heterocyclic systems.
Furthermore, these episulfides undergo characteristic rearrangements when promoted by acid. This reaction leads to the formation of stable cyclobutanethione skeletons, providing another pathway for converting the linear cumulene structure into a cyclic one. lookchem.com
The table below details the results of thermolysis and photolysis reactions on various pentatetraene episulfide derivatives, showcasing the formation of complex thietanethione products.
Table 2: Thermolysis and Photolysis of this compound Episulfides
| Entry | Episulfide Reactant | Condition | Product | Yield |
|---|---|---|---|---|
| 1 | 1,1-Di-t-butyl-4,4-dimethyl-1,2,3-pentatetraene 2-episulfide | Thermolysis (130 °C, 1h) | 2,2-Di-t-butyl-4-(isopropylidene)-1,3-thietanethione | 35% |
| 2 | 1,1-Di-t-butyl-4,4-dimethyl-1,2,3-pentatetraene 2-episulfide | Photolysis (hν > 300 nm, 2h) | 2,2-Di-t-butyl-4-(isopropylidene)-1,3-thietanethione | 41% |
| 3 | 4,4-Dimethyl-1-(tricyclo[3.3.1.1]decylidene)-1,2,3-pentatetraene 2-episulfide | Thermolysis (130 °C, 1h) | 2-Adamantylidene-4-(isopropylidene)-1,3-thietanethione | 45% |
| 4 | 4,4-Dimethyl-1-(tricyclo[3.3.1.1]decylidene)-1,2,3-pentatetraene 2-episulfide | Photolysis (hν > 300 nm, 2h) | 2-Adamantylidene-4-(isopropylidene)-1,3-thietanethione | 48% |
Other Derivatization Reactions
Beyond cycloadditions and episulfide chemistry, this compound can undergo other types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, with the outcome depending on the specific reagents and reaction conditions used.
Reduction: Catalytic hydrogenation of pentatetraene can lead to the formation of more saturated hydrocarbons.
Substitution: Substitution reactions can occur at different positions along the carbon chain, yielding a variety of substituted derivatives.
Transition Metal-Catalyzed Reactions: The cumulenic framework can interact with transition metals, leading to insertion reactions or the formation of organometallic complexes, which can then be further functionalized. acs.org
These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis, allowing for the creation of diverse and complex molecular structures from a highly reactive linear precursor.
Advanced Spectroscopic Methodologies Applied to 1,2,3,4 Pentatetraene Systems
Photoionization Mass Spectrometry for Isomer Discrimination
Photoionization mass spectrometry (PIMS) has emerged as a powerful tool for the analysis of complex gas-phase mixtures, offering distinct advantages over traditional electron impact ionization. By using a tunable light source, PIMS allows for selective ionization of molecules based on their unique ionization energies, thereby minimizing fragmentation and enabling the differentiation of isomers that are otherwise indistinguishable by mass alone. escholarship.org
Utilization of Tunable Vacuum-UV Synchrotron Radiation for Flame Species Analysis
The coupling of molecular-beam mass spectrometry with tunable vacuum-ultraviolet (VUV) synchrotron radiation has been instrumental in the identification of C5H4 isomers, including 1,2,3,4-pentatetraene, in fuel-rich flames. acs.orgresearchgate.net This experimental setup involves extracting chemical species from a flame to form a molecular beam, which is then directed into a time-of-flight mass spectrometer for photoionization by the tunable VUV radiation. escholarship.org
In studies of flames fueled by allene (B1206475), propyne, cyclopentene, or benzene, this technique has successfully identified contributions from this compound among other C5H4 isomers. acs.orgresearchgate.net The ability to scan the photon energy and record photoionization efficiency (PIE) spectra is crucial for distinguishing between different isomers. escholarship.org For instance, the distinct ionization energy of this compound, measured at 8.67 eV, allows for its selective detection in a mixture of C5H4 isomers. psu.edu More sensitive setups, such as those employing an orthogonal-acceleration time-of-flight (OA-TOF) mass spectrometer, have enhanced the ability to detect low-yield isomers like this compound. psu.edu
Interfacing Experimental Observations with Theoretical Franck-Condon Factor Simulations
To definitively identify isomers from experimental PIE curves, a comparison with theoretical simulations based on calculated ionization energies and Franck-Condon factors is often employed. acs.orgresearchgate.net The Franck-Condon principle governs the intensity of vibronic transitions, and simulations of photoionization spectra based on these factors can provide a unique fingerprint for each isomer. bris.ac.ukaps.org
For C5H4 isomers, theoretical simulations employ rovibrational properties typically obtained from density functional theory (DFT) calculations, such as B3LYP/6-311++G(d,p), and electronic energies from higher-level methods like QCISD(T) extrapolated to the complete basis set limit. acs.org By fitting these simulated spectra to the experimental data, the presence and relative abundance of isomers like this compound can be confirmed. psu.edu This integrated approach of experimental measurement and theoretical simulation provides a robust methodology for the analysis of complex isomeric mixtures in reactive environments. acs.orgresearchgate.net
Photoelectron Spectroscopy for Investigating Cationic States
Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. tandfonline.comlibretexts.org This technique is particularly valuable for studying the properties of the resulting molecular cations and the intricate interactions between their electronic and vibrational states.
Probing Vibronic Coupling and Jahn-Teller Effects in Ionized this compound
Upon ionization, molecules with degenerate electronic states can undergo distortions to lower their symmetry and lift the degeneracy, a phenomenon known as the Jahn-Teller effect. ethz.chroyalsocietypublishing.org In the cation of this compound, which possesses D2d symmetry in its neutral ground state, the removal of an electron from the highest occupied molecular orbital (HOMO) leads to a degenerate cationic state. aip.orgwiley-vch.de
Theoretical studies have modeled the Jahn-Teller vibronic interaction within these states, as well as the pseudo-Jahn-Teller coupling with neighboring non-degenerate states. aip.org These interactions, where electronic and nuclear motions are coupled, are crucial for understanding the dynamics of the molecular ion. ethz.chaip.org For the this compound cation, the interplay between Jahn-Teller and pseudo-Jahn-Teller effects has been investigated, revealing the importance of specific vibrational modes in the vibronic coupling. aip.orgresearchgate.net This coupling can influence processes such as intramolecular charge transfer. aip.org
Elucidation of Electronic States and Orbital Interactions
The photoelectron spectrum of a molecule reveals the energies of its occupied molecular orbitals. tandfonline.com For this compound, ab initio calculations using methods like the outer valence Green's function (OVGF) and the third-order algebraic diagrammatic construction (ADC(3)) have been used to predict the ionization energies of its cationic states. aip.org These theoretical predictions are essential for assigning the bands observed in the experimental photoelectron spectrum.
The frontier molecular orbitals of cumulenes like this compound exhibit a helical nature, which is an interesting aspect of their electronic structure. acs.org The interaction and energy levels of these orbitals dictate the molecule's chemical properties and reactivity. wiley-vch.deacs.org The calculated ionization energies for the cationic states of this compound provide a detailed picture of its electronic landscape.
| Cationic State | Symmetry | Calculated Ionization Energy (eV) |
|---|---|---|
| X̃ 2E | E | 8.58 |
| Ã 2B2 | B2 | 11.23 |
| B̃ 2A1 | A1 | 11.45 |
| C̃ 2E | E | 12.59 |
Table adapted from ab initio calculations. The energies represent vertical ionization energies. aip.org
Reactivity and Reaction Mechanisms of 1,2,3,4 Pentatetraene
Reactivity Governed by Cumulated Double Bond Systems
The reactivity of 1,2,3,4-pentatetraene is a direct consequence of its cumulated double bond system. Unlike conjugated dienes, the π-bonds in cumulenes with an even number of double bonds, like pentatetraene, are orthogonal to each other. msu.edu This perpendicular arrangement of the terminal π-systems influences the molecule's geometry and its participation in various reactions. nih.govacs.org The carbon atoms in this compound have a linear configuration, and the substituents at the terminal carbons are in perpendicular planes. msu.eduthieme-connect.de This structural feature is crucial for understanding its reactivity.
Electrocyclic Reactions and Cycloaddition Pathways
Electrocyclic reactions are a class of pericyclic reactions that involve the concerted cyclization of a conjugated π-electron system. wikipedia.orglibretexts.orglibretexts.org In these reactions, a π-bond is converted into a σ-bond, leading to the formation of a cyclic compound. wikipedia.orglibretexts.orglibretexts.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and can be predicted using frontier molecular orbital theory. wikipedia.orgscribd.com
This compound and its derivatives can participate in cycloaddition reactions. For instance, they can undergo [2+2] cycloadditions to form four-membered rings. The ability of the cumulenic structure to stabilize the transition state facilitates these reactions. The involvement of cumulenes as 2π, 4π, or 6π components in cycloadditions allows for the synthesis of a diverse range of fused and polycyclic scaffolds. beilstein-journals.org The specific pathway, whether a [4+2] or other type of cycloaddition, is influenced by the substituents and reaction conditions. tsijournals.com
Table 1: Examples of Cycloaddition Reactions Involving Cumulenes
| Reactants | Reaction Type | Product Type | Reference |
| Triafulvene derivatives | [4+4] Cycloaddition | Dimerized products | beilstein-journals.org |
| 1,2-Diphenylmethylenecyclopropene and 1-diethylamino-1,3-butadiene | [2+2] Cycloaddition | Cyclobutane (B1203170) derivative | beilstein-journals.org |
| In situ-generated triafulvene and cyclopentadiene | [4+2] Cycloaddition | Bicyclic adduct | beilstein-journals.org |
| Tropone and fulvenes | [6+4] Cycloaddition | Fused ring system | beilstein-journals.org |
Radical-Mediated Processes Involving this compound Intermediates
This compound can be involved in radical-mediated processes. It can be formed as a minor product in the gas-phase reaction of the ethynyl (B1212043) radical (C₂H) with allene (B1206475) (CH₂=C=CH₂) at room temperature. The cyclopentadienyl (B1206354) radical can undergo fragmentation and isomerization, leading to the formation of C₅H₄ isomers, including this compound. uhmreactiondynamics.org Furthermore, upon photolysis or thermal decomposition, this compound can generate reactive radical species, which have potential applications in radical polymerizations and other radical-mediated transformations.
Rearrangement Processes and Isomerization Dynamics
Rearrangement and isomerization reactions represent another significant facet of the chemistry of this compound and related cumulenes. uv.es These processes can involve changes in the bonding between atoms, leading to constitutional isomers, or alterations in the spatial arrangement of atoms, resulting in stereoisomers. uv.es
Thermal and Photochemical Initiated Transformations
Thermal and photochemical conditions can induce significant transformations in this compound and its derivatives. researchgate.netlookchem.com For example, the thermolysis and photolysis of this compound episulfides can lead to the formation of novel conjugated thiones. researchgate.netlookchem.com These reactions often proceed through intermediates such as thioxyallyl-type diradicals. lookchem.com Photochemical reactions, in particular, can lead to different stereochemical outcomes compared to their thermal counterparts due to the involvement of excited electronic states. wikipedia.orglibretexts.orglibretexts.org The ease of thermal and photochemical transformations of related arylcarbenes highlights the potential for such reactivity in pentatetraene systems. acs.org
Acid-Catalyzed Skeletal Rearrangements
Acid catalysis can promote skeletal rearrangements in molecules containing the this compound framework. researchgate.netlookchem.com For instance, acid-promoted reactions of this compound episulfides can result in rearrangements to form stable cyclobutanethione skeletons. lookchem.com Such rearrangements are often driven by the formation of more stable carbocation intermediates. msu.edu The pinacol (B44631) rearrangement is a classic example of an acid-catalyzed rearrangement that proceeds through a carbocation intermediate. msu.edu In the context of terpenes, remarkable acid-catalyzed rearrangements leading to complex cyclic systems have been observed. msu.edu
Intermolecular Reactions with Reactive Species
The highly unsaturated nature of this compound makes it susceptible to attack by various reactive species in intermolecular reactions. The presence of multiple double bonds allows for a variety of addition reactions. msu.edu For example, allenes, which are shorter cumulenes, readily undergo electrophilic addition reactions. msu.edu Similarly, this compound can react with electrophiles.
Furthermore, its derivatives can engage in cycloaddition reactions with 1,3-dipolarophiles. researchgate.net The Huisgen 1,3-dipolar cycloaddition is a well-known example of such a reaction, leading to the formation of five-membered heterocyclic rings. organic-chemistry.org The reactivity in these intermolecular processes is influenced by the electronic properties of both the pentatetraene system and the reacting species.
Reactions with Ethynyl Radicals (C₂H) in Hydrocarbon Growth
The reaction between the ethynyl radical (C₂H) and allene (C₃H₄) at room temperature is a notable pathway where this compound is formed. nih.gov This reaction is significant in understanding the growth of hydrocarbon chains in various environments. Investigations using advanced techniques such as synchrotron multiplexed photoionization mass spectrometry (MPIMS) have successfully identified this compound as a product. nih.gov
The formation of pentatetraene in this reaction is predicted by ab initio/RRKM calculations performed on the C₅H₅ potential energy surface. nih.gov However, a notable discrepancy exists between theoretical predictions and experimental observations. While calculations predict that the branching fraction for this compound should be significantly higher (approximately five times) than that of its isomer, methyldiacetylene, experimental results show the opposite. nih.govpsu.edu In laboratory studies, the yield of this compound is observed to be small compared to that of methyldiacetylene. nih.gov
One hypothesis to explain this difference was the potential for H-atom assisted isomerization, where the initially formed pentatetraene could be converted into the more stable methyldiacetylene. psu.edu However, further investigation has shown that such isomerization has a negligible effect under the experimental conditions. Even at high concentrations of allene and consequently higher H-atom concentrations, no significant decay of the pentatetraene signal was observed, indicating that H-assisted isomerization does not account for the discrepancy. nih.gov The kinetic behavior of the different C₅H₄ isomers produced was found to be identical. nih.gov
| Product Isomer | Predicted Branching Ratio (Theoretical) psu.edu | Observed Branching Ratio (Experimental) psu.edu |
| This compound | ~15% | Small, significantly less than methyldiacetylene |
| Methyldiacetylene | ~3% | Major isomer observed |
| Ethynylallene | ~22% | Main product |
| 1,4-Pentadiyne | ~60% | Main product |
Interactions with Tricarbon Molecules (C₃) and Formation of Complex Hydrocarbons
This compound also features as a key, albeit transient, intermediate in reactions involving tricarbon molecules (C₃). The interaction of C₃ with unsaturated hydrocarbons is a critical process in high-temperature environments like combustion flames. uhmreactiondynamics.org
In the reaction of tricarbon molecules with ethylene (B1197577) (C₂H₄), a crossed beam investigation revealed the formation of hydrogen-deficient radicals. uhmreactiondynamics.org The mechanism proceeds through the addition of the C₃ molecule to the ethylene, leading to the formation of a cyclic intermediate. This intermediate then isomerizes to an acyclic, chemically activated this compound intermediate (H₂CCCCCH₂). uhmreactiondynamics.org
This pentatetraene intermediate is highly unstable under these conditions and has a very short lifetime. It rapidly decomposes by eliminating a single hydrogen atom to yield the this compound-yl-1 radical (HCCCCCH₂). uhmreactiondynamics.org This entire process has a characteristic threshold energy of 40–50 kJ mol⁻¹. uhmreactiondynamics.org The formation of this resonance-stabilized radical demonstrates the role of this compound as a stepping stone in the synthesis of more complex and hydrogen-deficient hydrocarbon species. uhmreactiondynamics.orgpsu.edu
| Reaction | Intermediate | Product | Threshold Energy uhmreactiondynamics.org |
| C₃ + Ethylene (C₂H₄) | This compound | This compound-yl-1 radical + H | 40–50 kJ mol⁻¹ |
Advanced Research Applications and Future Directions in 1,2,3,4 Pentatetraene Chemistry
Roles in the Formation of Complex Molecules in Astrochemistry and Combustion Chemistry
The presence of small, unsaturated hydrocarbons in diverse and extreme environments, such as the interstellar medium (ISM) and combustion flames, is a critical area of study. While the direct detection of 1,2,3,4-pentatetraene in the ISM has not yet been definitively reported, its isomeric forms and related C₅H₄ species are considered potential intermediates in the complex chemical networks that lead to the formation of larger organic molecules.
In the cold, diffuse environment of the ISM, the formation of polycyclic aromatic hydrocarbons (PAHs) is a key area of research, as these molecules are believed to contain a significant fraction of the universe's carbon. The chemistry of carbon-rich circumstellar envelopes, the outflows of dying stars, is a primary location for the synthesis of complex organic molecules, including PAHs. nasa.gov While specific pathways involving this compound are still speculative, its high reactivity suggests it could readily participate in addition and cyclization reactions, contributing to the growth of larger carbon skeletons.
In the high-temperature environment of combustion flames, C₅H₄ isomers have been detected and are known to play a role in the formation of soot and larger aromatic species. nist.gov The kinetics of reactions involving C₅H₄ isomers and hydrogen atoms are crucial for developing accurate chemical kinetic models of combustion processes. These models are essential for understanding and controlling the formation of pollutants and optimizing combustion efficiency. The various isomers of a compound can exhibit different combustion behaviors, with branched structures often burning more slowly and evenly. organic-chemistry.orgchalmers.se
Potential as a Synthetic Building Block for Novel Molecular Architectures
The unique structure of this compound, with its four cumulative double bonds, offers intriguing possibilities for its use as a synthetic building block in organic chemistry. Its high degree of unsaturation and inherent strain make it a reactive precursor for the construction of complex molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry.
One of the key reaction types that highlights the synthetic potential of cumulenes is the cycloaddition reaction. libretexts.orglibretexts.org The π-systems of this compound can act as either the 2π or 4π component in Diels-Alder and other cycloaddition reactions, providing access to a variety of cyclic and polycyclic systems. acgpubs.org For instance, the reaction of this compound with various dienophiles could lead to the formation of functionalized six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceuticals.
Furthermore, the reactivity of the terminal double bonds could be exploited for the synthesis of various heterocyclic systems. The addition of nucleophiles, followed by intramolecular cyclization, could provide routes to nitrogen-, oxygen-, and sulfur-containing heterocycles. organic-chemistry.orgrsc.org The development of transition-metal-catalyzed reactions involving cumulenes is another promising avenue for expanding their synthetic utility. process-insights.comorganic-chemistry.org
| Reaction Type | Potential Products | Significance |
| [4+2] Cycloaddition | Functionalized cyclohexene (B86901) derivatives | Access to common six-membered ring structures |
| [2+2] Cycloaddition | Substituted cyclobutane (B1203170) derivatives | Formation of strained four-membered rings |
| 1,3-Dipolar Cycloaddition | Five-membered heterocyclic rings | Synthesis of a wide range of heterocycles |
| Nucleophilic Addition/Cyclization | Various N, O, S-containing heterocycles | Important scaffolds in medicinal chemistry |
Challenges and Opportunities in Experimental and Theoretical Characterization of Highly Strained Cumulenes
The experimental and theoretical characterization of highly strained and transient molecules like this compound presents significant challenges, which in turn create opportunities for the development of novel techniques and a deeper understanding of chemical bonding and reactivity.
Experimental Challenges and Opportunities:
The high reactivity and instability of this compound make its isolation and characterization under normal laboratory conditions extremely difficult. Spectroscopic studies often require specialized techniques to generate and probe the molecule in the gas phase or trapped in inert matrices at very low temperatures.
High-Resolution Infrared Spectroscopy: This technique can provide detailed information about the vibrational modes and, consequently, the structure and bonding of the molecule. ruhr-uni-bochum.deresearchgate.netnih.gov However, obtaining high-resolution spectra of transient species requires sensitive detection methods and well-controlled environments.
Gas-Phase Spectroscopy: Techniques such as photoelectron spectroscopy can provide information about the electronic structure and ionization energies of the molecule. msstate.edu Combining experimental data with high-level theoretical calculations is crucial for the accurate assignment of spectral features. docbrown.info
Theoretical Challenges and Opportunities:
Computational chemistry plays a vital role in understanding the properties of transient species that are difficult to study experimentally. However, the accurate theoretical description of cumulenes, with their closely spaced π-orbitals and potential for electron correlation effects, can be challenging.
Structure and Stability: Theoretical calculations are essential for predicting the geometry, stability, and vibrational frequencies of this compound and its isomers. libretexts.org These calculations can help in the interpretation of experimental spectra and provide insights into the relative energies of different isomers.
Reaction Mechanisms: Computational studies can be used to explore the potential energy surfaces of reactions involving this compound, providing valuable information about reaction pathways, transition states, and product distributions.
Development of New Methodologies for Studying Transient and Reactive Intermediates
The study of transient and highly reactive intermediates like this compound necessitates the continuous development of sophisticated experimental and computational methodologies. These advancements not only enable the characterization of elusive molecules but also provide deeper insights into the fundamental steps of chemical reactions.
Advanced Experimental Techniques:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy allow for the direct observation of reactive intermediates on timescales ranging from femtoseconds to microseconds. mdpi.comosti.govresearchgate.netarxiv.org These methods provide kinetic and mechanistic information about the formation and decay of transient species.
Ultrafast Electron Diffraction (UED): UED is a powerful technique for obtaining direct structural information on transient molecules with femtosecond time resolution. nih.govstanford.eduaps.orgnih.govstanford.edu By scattering a short pulse of electrons off a sample, a diffraction pattern is generated that can be used to determine the molecular structure at a specific point in time during a chemical reaction.
Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique capable of detecting very low concentrations of gas-phase species. nist.govprocess-insights.commsstate.edu This makes it a promising tool for the detection and quantitative measurement of transient molecules like this compound in various environments.
Computational and Analytical Advancements:
The development of more accurate and efficient computational methods is crucial for complementing experimental studies. Advances in quantum chemical calculations, coupled with the increasing power of computers, allow for more reliable predictions of the properties and reactivity of transient intermediates. Furthermore, the application of machine learning and artificial intelligence to analyze complex spectral data and predict reaction outcomes is an emerging area with significant potential.
The ongoing development of these advanced methodologies will undoubtedly continue to push the boundaries of our understanding of highly reactive molecules like this compound, opening up new avenues for research in fundamental chemistry and its applications in diverse fields.
Q & A
Basic Research Questions
Q. What experimental methods are most effective for synthesizing 1,2,3,4-pentatetraene in laboratory settings?
- Methodological Answer : Gas-phase pyrolytic reactions and radical-mediated pathways are commonly used. For example, the reaction of ethynyl radicals (C₂H) with allene (CH₂=C=CH₂) at room temperature produces pentatetraene, detected via multiplexed photoionization mass spectrometry (MPIMS) coupled with tunable vacuum ultraviolet (VUV) synchrotron radiation . Combustion-based synthesis in controlled environments (e.g., low-pressure reactors) also enables isolation of transient species like pentatetraene.
Q. How is the linear structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography and computational geometry optimization (e.g., W6-31G basis sets) confirm its linear cumulenic structure. Terminal substituent configurations are determined by the parity of double bonds: odd-numbered systems (e.g., pentatetraene) exhibit planar terminal groups . Spectroscopic techniques like infrared (IR) and Raman spectroscopy further validate bond connectivity via characteristic vibrational modes (e.g., C=C stretching frequencies) .
Q. What challenges arise in detecting this compound in interstellar environments?
- Methodological Answer : Its lack of a permanent dipole moment limits radioastronomical detection via rotational spectroscopy. Alternative methods include millimeter-wave observations of isotopologues or collisional excitation in dense molecular clouds. Computational modeling of rotational constants (e.g., CCSD(T)/cc-pVTZ) guides observational targeting .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental branching ratios in pentatetraene synthesis be resolved?
- Methodological Answer : Discrepancies (e.g., pentatetraene vs. methyldiacetylene yields in C₂H + allene reactions) require revisiting potential energy surface calculations (e.g., ab initio/RRKM) and experimental validation under varied conditions. Time-dependent photoionization spectra and isomer-specific detection (e.g., using OA-TOF mass spectrometry) can isolate competing pathways .
- Table : Comparison of Theoretical vs. Experimental Branching Ratios
| Isomer | Theoretical Yield (%) | Experimental Yield (%) |
|---|---|---|
| Pentatetraene | 20 | <5 |
| Methyldiacetylene | 80 | >95 |
| Source: Adapted from |
Q. What role does H-atom-assisted isomerization play in pentatetraene stability?
- Methodological Answer : Kinetic studies using time-resolved mass spectrometry show negligible isomerization under typical synthesis conditions, even at elevated H-atom concentrations. This suggests pentatetraene’s stability is intrinsic, not due to dynamic equilibria. Isotopic labeling (e.g., deuterated analogs) can further probe H-transfer pathways .
Q. How do computational methods like B3LYP and coupled-cluster theory differ in predicting pentatetraene’s electronic properties?
- Methodological Answer : B3LYP/DFT calculations often underestimate energy differences between isomers (e.g., by 8–16 kJ/mol vs. coupled-cluster methods). For accurate thermochemical data (e.g., enthalpy of formation), CCSD(T)/CBS benchmarks are essential. Discrepancies arise from electron correlation effects in cumulenic systems .
Q. What strategies improve the sensitivity of pentatetraene detection in reactive flow systems?
- Methodological Answer : Orthogonal-acceleration time-of-flight (OA-TOF) mass spectrometers enhance sensitivity by reducing noise from background species. Coupling with VUV photoionization at specific energies (e.g., 9.5–10.5 eV) selectively ionizes pentatetraene without fragmenting coexisting isomers .
Methodological Considerations
- Data Analysis : When interpreting vibrational spectra, account for anharmonicity effects using second-order perturbation theory (VPT2) to avoid misassignment of overtone bands .
- Experimental Design : For gas-phase studies, maintain low pressures (<10 Torr) to minimize collisional quenching of reactive intermediates .
- Computational Validation : Cross-validate geometry optimizations with multiple methods (e.g., MP2, CCSD) to mitigate basis-set superposition errors in cumulenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
